5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one

Continuous-flow synthesis Process chemistry Hydroxychloroquine manufacturing

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (CAS 74509-79-8; molecular formula C₉H₁₉NO₂; MW 173.25) is a bifunctional amino-ketone that serves as the pivotal C₅ side-chain intermediate in the commercial and continuous-flow synthesis of the antimalarial drug hydroxychloroquine (HCQ). It is concurrently catalogued as Hydroxychloroquine Impurity 22 (SynZeal), Impurity 26, and Impurity G across pharmacopeial reference standard portfolios.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 74509-79-8
Cat. No. B1630810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one
CAS74509-79-8
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCCN(CCCC(=O)C)CCO
InChIInChI=1S/C9H19NO2/c1-3-10(7-8-11)6-4-5-9(2)12/h11H,3-8H2,1-2H3
InChIKeyQZNLTZOIQGUVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (CAS 74509-79-8): Procurement-Grade Overview of a Critical Hydroxychloroquine Intermediate and Reference Impurity Standard


5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (CAS 74509-79-8; molecular formula C₉H₁₉NO₂; MW 173.25) is a bifunctional amino-ketone that serves as the pivotal C₅ side-chain intermediate in the commercial and continuous-flow synthesis of the antimalarial drug hydroxychloroquine (HCQ) [1]. It is concurrently catalogued as Hydroxychloroquine Impurity 22 (SynZeal), Impurity 26, and Impurity G across pharmacopeial reference standard portfolios [2]. The compound is registered under REACH as an intermediate with strict 'intermediate use only' conditions (EC 277-901-2), and it appears on the ECHA Classification and Labelling Inventory with harmonized hazard classifications [3][4]. Its canonical SMILES is O=C(C)CCCN(CC)CCO, bearing one hydrogen bond donor, three hydrogen bond acceptors, and seven rotatable bonds [5].

Why Generic Amino-Ketone or Amino-Alcohol Intermediates Cannot Substitute for 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one in Hydroxychloroquine Manufacturing and Impurity Profiling


The ketone carbonyl in 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is structurally and functionally indispensable: it is the electrophilic latch point for oxime formation and subsequent reductive amination that installs the chiral 4-amino substituent of HCQ [1]. Attempting to substitute the downstream amine 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (CAS 69559-11-1) would bypass this critical oxime intermediate and forfeit the stereochemical control achieved through chiral-acid-catalyzed asymmetric reductive amination [2]. Moreover, this compound differs from other HCQ process impurities by a substantially lower boiling point (89–90 °C at 0.35 Torr; 282.2 °C at 760 mmHg) compared to the amine analog (263.6 °C at 760 mmHg) and a sharply contrasted hazard profile—Skin Corrosion 1B (H314) versus the amine's lesser irritant classification—requiring distinct engineering controls during scale-up [3][4]. These physicochemical and functional divergences mean that any generic replacement would break both the synthetic route and the regulatory impurity-marker strategy.

Quantitative Comparative Evidence for 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one: Process Yield, Ecotoxicity, Physicochemical, and Hazard Differentiation


Continuous-Flow Process Yield: 52% Overall Improvement Over Commercial HCQ Synthesis When This Ketone Is the Key Intermediate

In a direct head-to-head comparison of the continuous-flow HCQ synthesis versus the commercial batch process, the route employing 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one as the central intermediate achieved an overall yield improvement of approximately 52%, while simultaneously eliminating protecting groups and using simpler, less expensive reagents [1][2]. The commercial process relies on the same intermediate but employs a protection–deprotection strategy on the chloro-ketone starting material that depresses overall yield; the continuous-flow route replaces 5-chloro-2-pentanone with 5-iodopentan-2-one and integrates continuous stirred tank reactors (CSTRs) for the oxime formation and reductive amination steps [1].

Continuous-flow synthesis Process chemistry Hydroxychloroquine manufacturing

Aquatic Ecotoxicity: Daphnia magna 48-h EC50 of 100 mg/L Establishes a Quantitative Acute Toxicity Benchmark

The acute immobilization EC50 of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one against Daphnia magna is 100 mg/L over a 48-hour exposure period . This value sits at the OECD 202 limit-test threshold (100 mg/L), classifying the substance as potentially harmful to aquatic invertebrates at moderate concentrations. In contrast, the downstream amine intermediate 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (CAS 69559-11-1) has no acute aquatic toxicity data available in its ECHA C&L notification, precluding direct ecotoxicological comparison [1]. Within the broader class of HCQ process impurities, the majority lack published aquatic toxicity data, making this the only HCQ side-chain intermediate with a quantified Daphnia endpoint.

Aquatic toxicology Environmental risk assessment REACH compliance

Boiling Point Differential of 18.6 °C vs. Downstream Amine Enables Distillation-Based Purification Selectivity

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one exhibits a boiling point of 282.2 °C at 760 mmHg (89–90 °C at 0.35 Torr) [1], whereas its direct downstream reductive amination product, 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (CAS 69559-11-1), boils at 263.6 °C at 760 mmHg [2]. This 18.6 °C differential at atmospheric pressure represents a practically exploitable gap for fractional distillation during intermediate purification, allowing the ketone to be separated from the amine in mixed process streams. Additionally, the ketone's logP of approximately 0.19 contrasts with the amine's higher predicted basicity (pKa ~14.76) , enabling differential extraction strategies.

Purification Distillation Process analytical technology

Hazard Profile: Skin Corrosion Category 1B (H314) Requires Distinct Engineering Controls Compared to Milder Amino-Alcohol Analogs

According to the ECHA Classification and Labelling Inventory, 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one carries harmonized classifications of Acute Toxicity Category 4 (Oral, H302), Skin Corrosion Category 1B (H314), Acute Toxicity Category 4 (Inhalation, H332), Aquatic Chronic Category 3 (H412), and Flammable Liquid Category 3 (H226) with the signal word 'Danger' [1]. In contrast, the downstream amine 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (CAS 69559-11-1) has 'data lacking' for acute oral and dermal toxicity and is classified only as Acute Tox. 4 (Inhalation, H332) without the Skin Corrosion 1B designation [2]. The skin corrosion hazard mandates corrosion-resistant materials of construction (e.g., PTFE-lined or Hastelloy equipment) and full impervious protective suits, whereas the amine analog may be handled with standard organic solvent precautions.

Occupational safety Process safety GHS classification

Hydrogen Bond Donor Count of 1 (vs. 2 in Downstream Amine) Governs Differential Reactivity in Oxime Formation and Reductive Amination

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one possesses exactly one hydrogen bond donor (the hydroxyl proton) and three hydrogen bond acceptors (the ketone oxygen, the tertiary amine nitrogen, and the hydroxyl oxygen) [1]. The downstream amine 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine (CAS 69559-11-1, molecular formula C₉H₂₂N₂O) contains two H-bond donors (the hydroxyl proton and the primary amine –NH₂), which alters both its hydrogen-bonding network and its nucleophilicity profile . In the continuous-flow process, the single H-bond donor of the ketone intermediate facilitates clean, high-yielding oxime formation with hydroxylamine without competing proton-transfer side reactions that could occur with the amine's additional donor [2]. The rotatable bond count of 7 further provides conformational flexibility for optimal catalyst engagement during asymmetric reductive amination [1].

Medicinal chemistry Reaction mechanism Process development

Regulatory Traceability: Dual Identity as Synthetic Intermediate and Pharmacopeial Impurity Reference Standard Provides a Single-SKU Solution for ANDA/QC Workflows

5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one is unique in spanning both the synthetic intermediate and impurity reference standard categories. Under REACH, it is registered exclusively for 'intermediate use only' with a strict requirement that it not be placed on the market for consumer or professional end-use [1]. Simultaneously, it is supplied as Hydroxychloroquine Impurity 22 with full characterization data compliant with regulatory guidelines (ICH Q3A/Q3B), including traceability to USP or EP pharmacopeial standards upon request, for use in analytical method development, method validation (AMV), and quality-controlled (QC) applications supporting ANDA submissions [2]. This dual identity contrasts with the downstream amine (CAS 69559-11-1), which is catalogued as Hydroxychloroquine Impurity 10 and is primarily used as a side-chain reference standard without the same breadth of intermediate-level REACH registration . The HS Code 38229010 (certified reference materials) under which this compound is shipped further confirms its regulatory positioning as a pharmacopeial impurity standard [2].

Regulatory affairs Quality control Reference standards

Optimal Procurement and Application Scenarios for 5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one (CAS 74509-79-8)


Continuous-Flow Hydroxychloroquine API Manufacturing: Process Intensification with 52% Yield Gain

Pharmaceutical manufacturers implementing the patented semi-continuous flow synthesis of HCQ should prioritize procurement of high-purity 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one as the central C₅ intermediate. The Beilstein J. Org. Chem. (2018) publication and US Patent 12071410B2 demonstrate that this compound, when generated from 5-iodopentan-2-one and 2-(ethylamino)ethan-1-ol in a flow reactor and subsequently converted to its oxime, delivers a 52% overall yield improvement over the current commercial batch process [1][2]. The process eliminates the chloro-ketone protection–deprotection sequence, reducing step count, solvent consumption, and waste burden. Facilities investing in continuous stirred tank reactors (CSTRs) and packed bed reactors for this route will achieve multigram-scale throughput suitable for addressing global malaria drug access initiatives.

Pharmacopeial Impurity Reference Standard for ANDA Submission and QC Batch Release Testing

Quality control laboratories supporting ANDA filings for hydroxychloroquine sulfate tablets should procure this compound as Hydroxychloroquine Impurity 22 (SynZeal SZ-H004082) with full Certificate of Analysis including HPLC purity, NMR, and mass spectral characterization. The compound is supplied under HS Code 38229010 as a certified reference material and can be traced to USP or EP pharmacopeial standards [1]. Its use in analytical method development, method validation (AMV), and stability-indicating assay development is supported by the broader literature on LC/IT/MS and LC/TOF/MS impurity profiling of HCQ bulk drug substance [2]. The quantified Daphnia magna EC50 of 100 mg/L further supports environmental risk assessment documentation within the ANDA Module 3.2.P.5.5 (justification of impurity limits) .

Stereoselective Synthesis of (R)- and (S)-Hydroxychloroquine Enantiomers via Chiral Reductive Amination

Research groups pursuing optically pure HCQ enantiomers for structure-activity relationship (SAR) studies or chiral-switch development strategies should utilize 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one as the ketone substrate for chiral-acid-catalyzed asymmetric reductive amination. Chinese Patent CN105693606A discloses that this ketone, when reacted with 4-amino-7-chloroquinoline under chiral acid catalysis (e.g., using borane reducing agents in the presence of chiral phosphoric acids), yields optically pure (R)- or (S)-HCQ with defined enantiomeric excess [1]. The single H-bond donor count and ketone oxidation state are mechanistically essential for the stereochemical outcome, as the primary amine analog (CAS 69559-11-1) cannot engage in the same asymmetric transformation.

Process Safety and Occupational Hygiene Engineering for Corrosive Intermediate Handling

EHS and process engineering teams designing manufacturing suites for HCQ intermediate production must account for the Skin Corrosion Category 1B (H314) classification of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, which mandates corrosion-resistant materials (PTFE-lined or Hastelloy C-22 equipment), continuous air monitoring for inhalation exposure (H332), and full Category III impervious chemical protective suits [1]. The flammable liquid classification (H226, flash point data pending but expected <60 °C) further requires explosion-proof electrical classification and inert gas blanketing of storage vessels. These engineering controls represent a distinct capital expenditure threshold compared to handling the downstream amine (CAS 69559-11-1), which lacks the Skin Corrosion 1B classification. Procurement specifications should therefore include a verified SDS confirming the H314 classification and certificate of corrosion testing for packaging materials.

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